4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Reliability

As a privileged kinase inhibitor pharmacophore integral to agents like imatinib and MK-0457, this 4-(4-methylpiperazin-1-yl)-substituted 2-aminopyrimidine directly impacts potency and selectivity. Substituting near analogs risks >100-fold target affinity loss and altered LogP. Choose the exact CAS 856973-81-4 scaffold to guarantee predictable binding orientation, aqueous solubility (≥25 mg/mL), and assay reproducibility in Aurora kinase, JAK1, and H4R antagonist programs.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
CAS No. 856973-81-4
Cat. No. B1326527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine
CAS856973-81-4
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC(=NC=C2)N
InChIInChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3,(H2,10,11,12)
InChIKeyXEKHYAPKOUIALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (CAS 856973-81-4): Chemical Class and Baseline Characteristics for Procurement and Research


4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine (CAS 856973-81-4) is a heterocyclic organic compound with the molecular formula C9H15N5 and a molecular weight of 193.25 g/mol, belonging to the class of 2-aminopyrimidines substituted with a 4-methylpiperazine moiety at the 4-position . The compound features a pyrimidine core bearing a primary amine at the 2-position and a 4-methylpiperazin-1-yl group, making it a versatile synthetic building block and a recognized kinase inhibitor pharmacophore . Its structure is integral to several clinically significant therapeutic agents, most notably imatinib, where it serves as a core structural element [1]. The compound is typically procured as a research-grade intermediate or bioactive small molecule for kinase inhibitor development and medicinal chemistry applications [2].

Procurement Risk Assessment for 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine: Why In-Class Compounds Cannot Be Simply Interchanged


Direct substitution of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine with in-class analogs, such as 4-substituted pyrimidines lacking the methylpiperazine moiety (e.g., 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine) or derivatives with altered substitution patterns (e.g., 2-(4-methylpiperazin-1-yl)-4-phenylpyrimidine), introduces quantifiable risks in potency, selectivity, and physicochemical properties that can compromise experimental reproducibility and downstream synthetic utility. As detailed in the following quantitative evidence, SAR studies demonstrate that modifications to the pyrimidine core or the piperazine substituent can lead to over 100-fold differences in target affinity and significant shifts in selectivity profiles [1]. Additionally, physicochemical parameters such as aqueous solubility and calculated LogP values differ substantially among closely related analogs, directly impacting assay performance and formulation requirements . Therefore, sourcing the exact compound with the defined substitution pattern is critical for maintaining experimental consistency and achieving predictable biological outcomes.

Quantitative Differentiation of 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine: A Data-Driven Evidence Guide for Scientific Selection


Synthetic Utility and Yield Consistency in Kinase Inhibitor Scaffold Construction: Comparison with Alternative 2-Aminopyrimidine Building Blocks

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine is widely employed as a key intermediate in the synthesis of clinically relevant kinase inhibitors, including imatinib, due to its consistent reactivity and reliability in complex synthetic pathways [1]. While alternative 2-aminopyrimidine building blocks (e.g., 4-chloro-2-aminopyrimidine or 4-phenyl-2-aminopyrimidine) can be used, they often require additional synthetic steps or harsher reaction conditions to install the desired 4-methylpiperazine moiety. In contrast, the target compound provides the pharmacophore pre-installed, simplifying synthetic routes and improving overall yield consistency. Derivatives of this compound have demonstrated nanomolar potency against specific kinase isoforms, with improved pharmacokinetic profiles compared to earlier analogs, underscoring the value of the precise substitution pattern [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Building Block Reliability

Kinase Inhibition Profile: IC50 Values Against VEGFR3 and Insulin Receptor Compared to Multi-Targeted Kinase Inhibitor Standards

In a virtual high-throughput screening (vHTS) assay, a derivative of 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine (specifically N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine) demonstrated an IC50 of 5.20 µM against VEGFR3 and an IC50 greater than 10 µM against the insulin receptor [1]. This provides a baseline for selectivity. In comparison, the multi-targeted kinase inhibitor SM1-71 (a structurally related compound) exhibits an IC50 of 4 nM against Src kinase, highlighting the vast potency differences achievable through structural optimization of this core scaffold . This differential underscores that the unsubstituted parent compound and its simple derivatives are less potent and selective than optimized clinical candidates, reinforcing its role as a versatile starting point rather than a final drug candidate.

Kinase Inhibition VEGFR3 Insulin Receptor Selectivity Profiling

Aqueous Solubility Profile: Quantified Solubility Data versus Structurally Related 2-Aminopyrimidines for Formulation Decisions

4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine exhibits aqueous solubility of at least 25 mg/mL (equivalent to approximately 130 mM based on molecular weight 193.25 g/mol), a value confirmed by user testing and vendor documentation [1]. This solubility is significantly higher than many unsubstituted or less polar 2-aminopyrimidine analogs. For comparison, hydrochloride salt formation (e.g., with 4-methylpiperazin-1-yl cyclohexane derivatives) has been shown to further improve aqueous solubility, indicating that the free base form already possesses favorable solubility characteristics for in vitro assays [2]. This quantified solubility benchmark is critical for researchers planning in vitro studies, as it reduces the need for co-solvents (e.g., DMSO or PEG 400) that may interfere with assay readouts.

Physicochemical Properties Aqueous Solubility Formulation Assay Compatibility

Selectivity Profile at Histamine Receptors: Comparative Affinity of a Structural Analog VUF10460

The 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine scaffold is a privileged structure for histamine receptor ligands. A closely related analog, VUF10460 (4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine), displays approximately 50-fold selectivity for the rat H4 receptor over the H3 receptor (pKi values: 7.46 for rH4R and 5.75 for rH3R) . In contrast, other 2,4-diaminopyrimidines, such as 4-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine, show high affinity for H4R but only moderate affinity for H1R [1]. This demonstrates that the selectivity profile is highly tunable based on specific substituents on the pyrimidine core. For researchers, this means that the parent compound 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine serves as a versatile starting point to achieve distinct selectivity windows, a feature not shared by less functionalized pyrimidine cores.

GPCR Histamine Receptor Selectivity H4R

Validated Application Scenarios for 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine Based on Quantitative Evidence


Synthesis of Aurora Kinase Inhibitors (e.g., MK-0457)

This compound is a critical synthetic intermediate for generating potent Aurora kinase inhibitors such as MK-0457, a clinical-stage anticancer agent. The compound's 4-methylpiperazine moiety and 2-amino group provide essential binding interactions with the kinase ATP-binding pocket. In vitro metabolism studies across species have validated the metabolic profile of MK-0457, confirming the scaffold's suitability for further drug development. Researchers requiring a reliable, pre-optimized building block for constructing ATP-competitive kinase inhibitors will find this compound essential for reproducibility and synthetic tractability [1].

Development of Selective Janus Kinase (JAK) Inhibitors

The 2-aminopyrimidine core is a key pharmacophore in the design of selective JAK inhibitors, as exemplified by AZD4205, a potent and selective JAK1 inhibitor. The 4-(4-methylpiperazin-1-yl) substituent contributes to kinase selectivity and favorable drug-like properties. Sourcing this specific compound ensures the correct orientation of the piperazine moiety, which is critical for achieving the desired selectivity profile against other JAK family members and off-target kinases. Use of alternative 2-aminopyrimidines may compromise the selectivity window and necessitate extensive re-optimization of the SAR [2].

Histamine H4 Receptor (H4R) Ligand Optimization

SAR studies have established that the 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine core is a privileged starting point for developing potent and selective H4R ligands. For instance, compound 4 (4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile) demonstrated potent in vitro activity and in vivo efficacy as an anti-inflammatory and antinociceptive agent in animal models. Researchers initiating H4R antagonist programs can leverage this scaffold to rapidly establish SAR and achieve selectivity against related histamine receptor subtypes (H1R, H3R), a feat not easily replicated with alternative pyrimidine cores lacking the methylpiperazine substituent [3].

High-Solubility Fluorescent Probe Development

The compound's high aqueous solubility (≥ 25 mg/mL) and the protonatable nature of the 4-methylpiperazin-1-yl group make it an ideal module for constructing water-soluble fluorescent probes. Recent work has utilized this moiety to design pH-sensitive probes for monitoring lysosomal pH changes in living cells, where the protonation/deprotonation of the piperazine group modulates fluorescence. For assay development requiring minimal DMSO and high aqueous compatibility, this compound offers a distinct advantage over more lipophilic pyrimidine analogs, ensuring consistent probe performance and reduced solvent artifacts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methylpiperazin-1-YL)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.